2-Bromo-3-hydroxy-4-methoxybenzaldehyde
Overview
Description
2-Bromo-3-hydroxy-4-methoxybenzaldehyde, also known as 2-bromo-isovanillin, is an organic compound with the molecular formula BrC6H2(OH)(OCH3)CHO. It is a derivative of benzaldehyde, featuring bromine, hydroxyl, and methoxy functional groups.
Mechanism of Action
Target of Action
It’s known that this compound can be used in the preparation of various other compounds , suggesting it may interact with multiple targets depending on the specific context.
Mode of Action
It’s known that benzylic halides, a group to which this compound belongs, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
It’s known that this compound can be used in the synthesis of various other compounds , suggesting it may influence multiple biochemical pathways.
Result of Action
It’s known that this compound can be used in the synthesis of various other compounds , suggesting it may have diverse effects depending on the specific context.
Action Environment
It’s known that this compound is soluble in hot water, ethanol, ether, chloroform, carbon disulfide, and glacial acetic acid , suggesting that its action may be influenced by the solvent environment.
Biochemical Analysis
Biochemical Properties
2-Bromo-3-hydroxy-4-methoxybenzaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been used in the preparation of 2-hydroxy-3-methoxybenzaldehyde semicarbazone, which is involved in the synthesis of natural products like pareitropone and denbinobin . The interactions of this compound with these biomolecules are crucial for its role in biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of various cellular enzymes, leading to changes in metabolic flux and gene expression patterns . These effects are essential for understanding the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in biochemical pathways. For example, its interaction with enzyme active sites can result in enzyme inhibition, affecting downstream metabolic processes . Additionally, changes in gene expression induced by this compound are mediated through its binding to regulatory proteins and DNA sequences.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that while the compound is relatively stable under standard laboratory conditions, prolonged exposure can lead to its degradation, affecting its efficacy in biochemical assays . Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it can induce toxic effects, including cellular damage and metabolic disturbances . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its role in the synthesis of natural products like pareitropone and denbinobin highlights its importance in secondary metabolism . The compound’s interactions with metabolic enzymes are essential for its biochemical activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is vital for elucidating its cellular effects and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns influence its interactions with biomolecules and its overall biochemical activity.
Preparation Methods
2-Bromo-3-hydroxy-4-methoxybenzaldehyde can be synthesized through the bromination of 3-hydroxy-4-methoxybenzaldehyde. The reaction typically involves the use of bromine as the brominating agent under controlled conditions to ensure selective bromination at the desired position . Industrial production methods may involve similar bromination processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
2-Bromo-3-hydroxy-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted derivatives .
Scientific Research Applications
2-Bromo-3-hydroxy-4-methoxybenzaldehyde has several scientific research applications:
Comparison with Similar Compounds
2-Bromo-3-hydroxy-4-methoxybenzaldehyde can be compared with other similar compounds, such as:
3-Hydroxy-4-methoxybenzaldehyde: Lacks the bromine atom, leading to different reactivity and applications.
2-Bromo-4-methoxybenzaldehyde:
5-Bromo-2-hydroxy-3-methoxybenzaldehyde: Has a different substitution pattern, influencing its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for selective reactions and diverse applications in various fields .
Properties
IUPAC Name |
2-bromo-3-hydroxy-4-methoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-6-3-2-5(4-10)7(9)8(6)11/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDFBPIHEDAUKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70279307 | |
Record name | 2-Bromo-3-hydroxy-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70279307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2973-58-2 | |
Record name | 2-Bromo-3-hydroxy-4-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2973-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 12212 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002973582 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2973-58-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139143 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2973-58-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12212 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-3-hydroxy-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70279307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3-hydroxy-4-methoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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